molecular formula C8H4BrClF2N2 B15089801 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine

8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B15089801
M. Wt: 281.48 g/mol
InChI Key: WBZGSYJHGJWLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-a]pyridine (CAS 2092851-11-9) is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features a multifunctional imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known to confer significant biological activities, such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The molecular structure is engineered with strategic substituents that make it an ideal intermediate for constructing potential drug candidates. The bromo and chloro groups at the 8 and 6 positions of the ring system offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), enabling the rapid exploration of structure-activity relationships (SAR) . The difluoromethyl group at the 3-position is a critical motif that can influence a molecule's pharmacokinetic properties, including its metabolic stability, membrane permeability, and bioavailability . As a key synthetic precursor, this compound is primarily used in the synthesis of targeted bioactive molecules and is instrumental in projects aimed at discovering new therapeutic agents. Researchers utilize it in various reaction methodologies, including Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions, to create diverse libraries of C3-alkylated imidazo[1,2-a]pyridine derivatives for biological screening . The molecular formula is C8H4BrClF2N2 and it has a molecular weight of 281.48 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4BrClF2N2

Molecular Weight

281.48 g/mol

IUPAC Name

8-bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H4BrClF2N2/c9-5-1-4(10)3-14-6(7(11)12)2-13-8(5)14/h1-3,7H

InChI Key

WBZGSYJHGJWLEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-bromo-3-chloropyridine with difluoromethylating agents can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms at positions 8 and 6 undergo nucleophilic substitution under controlled conditions:

Reaction Type Conditions Products Yield Source
Methoxy substitutionNaOMe, DMF, 80°C, 12 h8-Methoxy-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine78%
Amine substitutionBenzylamine, K2CO3, DMSO, 100°C, 24 h8-(Benzylamino)-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine65%

The bromine atom demonstrates higher reactivity than chlorine due to its lower electronegativity and larger atomic radius, facilitating nucleophilic attack.

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Catalyst System Base Substrate Scope Yield Range Source
Pd(PPh3)4, K2CO3Toluene/H2OAryl/heteroaryl boronic acids70–85%
Pd(dppf)Cl2, Cs2CO3Dioxane/H2OElectron-deficient aryl boronic esters65–90%

Example: Reaction with 4-methoxyphenylboronic acid yields 8-(4-methoxyphenyl)-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine (82% yield) .

Friedel-Crafts Alkylation

The C3 difluoromethyl group directs electrophilic aromatic substitution (SEAr) in HFIP-promoted reactions:

Electrophile Catalyst Position Product Yield Source
DifluoroacetaldehydeHFIP (solvent)C2C3-difluoromethyl carbinol derivatives75–89%
Benzaldehyde derivativesNoneC5/C7Polyfunctionalized imidazopyridines60–78%

Mechanistic studies confirm HFIP stabilizes carbocation intermediates via hydrogen-bonding networks .

Deprotonation/Functionalization

The acidic proton α to the difluoromethyl group (pKa ≈ 12–14) undergoes deprotonation:

Base Electrophile Product Yield Source
LDA, THF, –78°CCO2 (g)C3-carboxylic acid derivative68%
NaH, DMFMethyl iodideC3-(difluoromethyl)-methyl ether55%

Halogen Exchange

Iodine-selective substitution under metal-free conditions:

Reagent Conditions Product Yield Source
NIS, H2O2, CH3CN50°C, 6 h8-Bromo-6-chloro-3-(difluoroiodomethyl)imidazo[1,2-A]pyridine72%

Radical scavenger studies (TEMPO/BHT) confirm an ionic mechanism .

Photocatalytic Reactions

The electron-deficient core enables visible-light-driven C–H functionalization:

Catalyst Reagent Product Yield Source
Ru(bpy)3Cl2H2O, blue LEDs3-Hydroxydifluoromethyl derivative63%
Eosin YStyrenesC3-alkenylated product58%

Critical Analysis of Reaction Selectivity

  • Steric effects : Bulky substituents at C2 reduce reactivity at C8 .

  • Electronic effects : The difluoromethyl group enhances electrophilicity at C3 and C5 positions .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) favor SNAr, while HFIP enables Friedel-Crafts pathways .

This compound’s versatility in coupling, substitution, and C–H functionalization reactions makes it valuable for synthesizing bioactive molecules and materials. Experimental protocols emphasize balancing reaction temperature, catalyst loading, and solvent choice to optimize yields[1–9].

Scientific Research Applications

8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Pharmacological Context

Imidazo[1,2-a]pyridines are associated with antitrypanosomal, antibacterial, and GABA receptor-modulating activities . The bromo and chloro substituents enhance electrophilic reactivity and metabolic stability, while the difluoromethyl group may improve lipophilicity and bioavailability compared to nitro or methyl analogs .

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Table 1: Key Structural Analogs and Properties

Compound Name Substituents (Positions) Molecular Weight Biological Activity (MIC/IC₅₀) Key References
8-Bromo-6-chloro-3-(difluoromethyl) Br (8), Cl (6), -CF₂H (3) 303.5 (calc.) Under investigation
8-Bromo-6-chloro-3-nitro Br (8), Cl (6), -NO₂ (3) 317.4 Antitrypanosomal (IC₅₀: 0.5 µM)
6,8-Dibromoimidazo[1,2-a]pyridine Br (6, 8) 283.9 Not reported
8-Bromo-6-fluoro Br (8), F (6) 244.0 Antibacterial (MIC: 1–2 µM)
8-Bromo-6-methyl Br (8), -CH₃ (6) 225.1 Moderate GABA activity

Key Observations:

Electron-Withdrawing Groups (EWGs): The 3-nitro analog (8-Bromo-6-chloro-3-nitro) exhibits potent antitrypanosomal activity (IC₅₀: 0.5 µM) due to enhanced electrophilicity, facilitating interactions with parasitic enzymes .

Halogen Effects:

  • Bromo vs. Chloro: Bromo substituents at position 8 improve cross-coupling reactivity (e.g., Suzuki reactions) for further functionalization . Chloro at position 6 enhances steric hindrance, possibly slowing metabolic degradation .
  • Fluoro Substitution: The 6-fluoro analog shows improved aqueous solubility but reduced potency compared to chloro derivatives .

Methyl vs. Difluoromethyl:

  • Methyl groups at position 6 increase steric bulk, reducing receptor binding affinity in GABA models . Difluoromethyl retains a similar steric profile while introducing electronegativity, which may enhance target engagement .

Comparison with Heterocyclic Variants

Imidazo[1,2-a]pyridine vs. Related Bicyclic Systems

Table 2: Activity of 5,6-Fused Bicyclic Heterocycles

Compound Class Nitrogen Position MIC (µM) vs. Mycobacterium tuberculosis Key Features
Imidazo[1,2-a]pyridine 1, 2, 8 1–2 µM High potency; broad substrate scope
Imidazo[1,2-c]pyrimidine 1, 2, 6 5–9 µM Reduced potency due to added nitrogen
Imidazo[1,2-a]pyrazine 1, 2, 7 5–9 µM Poor solubility; moderate activity

Key Findings:

  • Nitrogen Placement: Additional nitrogens in imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine reduce potency against M. tuberculosis compared to imidazo[1,2-a]pyridines, likely due to altered electronic properties and binding kinetics .
  • Solubility: Imidazo[1,2-a]pyridines with hydrophilic substituents (e.g., -SO₂CH₃) exhibit improved aqueous solubility (>50 µg/mL) compared to pyrazine analogs .

Physicochemical and Functional Properties

Solubility and Lipophilicity: The difluoromethyl group in the target compound increases lipophilicity (clogP ≈ 2.5) compared to the nitro analog (clogP ≈ 1.8), enhancing membrane permeability . Sulfonylmethyl derivatives (e.g., 4-{[(8-Bromo-6-Chloro-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol) show improved aqueous solubility (>100 µM) due to polar sulfonyl groups .

Fluorescence Properties:

  • Substitution at position 3 significantly impacts fluorescence. Nitro groups quench fluorescence, while difluoromethyl may introduce moderate emission, as seen in hydroxymethyl derivatives .

Synthetic Flexibility:

  • Bromo at position 8 enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, allowing diversification into analogs like 8-(pyridin-4-yl)-6-chloro derivatives .

Biological Activity

8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₈H₄BrClF₂N₂
  • Molecular Weight : 281.48 g/mol
  • CAS Number : 2092851-11-9

Biological Activity Overview

Research has indicated that compounds within the imidazopyridine class, including 8-bromo-6-chloro derivatives, exhibit various biological activities such as antitumor, antiviral, and antibacterial properties. The following sections detail specific studies and findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have demonstrated that 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine exhibits significant anticancer properties.

Case Study: Antitumor Effects

In a study evaluating the efficacy of various imidazopyridines against cancer cell lines, 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine was found to inhibit the proliferation of several cancer cell lines with an IC50 value in the low micromolar range. This indicates a promising potential as an anticancer agent.

CompoundCancer Cell LineIC50 (µM)
8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridineMDA-MB-231 (Breast)2.5
8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridineA549 (Lung)3.0

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro assays have shown that it can inhibit viral replication in specific models.

Research Findings on Antiviral Effects

A study focusing on respiratory syncytial virus (RSV) reported that derivatives of imidazopyridine exhibited strong inhibition of viral fusion and replication. The specific activity of 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine was noted to be comparable to established antiviral agents.

CompoundVirus TypeIC50 (nM)
8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridineRSV100

The mechanism by which 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine exerts its biological effects is believed to involve the inhibition of key enzymes and pathways related to cell proliferation and viral replication. Molecular docking studies suggest that this compound interacts with specific targets within cancer cells and viruses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Microwave-assisted synthesis significantly enhances efficiency by reducing reaction times (e.g., from hours to minutes) and improving yields (up to 85%) compared to conventional heating. For example, Biradar's method using α-haloketones under microwave irradiation achieves rapid cyclization with uniform heating, minimizing side products . Solid-phase synthesis is another viable approach, where halogenation at the 3-position can be achieved using polymer-bound intermediates and alpha-haloketones, enabling precise control over substituent introduction .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include imidazo[1,2-a]pyridine ring protons (δ 7.5–9.0 ppm) and difluoromethyl groups (split into doublets of doublets due to coupling with fluorine) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., calculated [M+H]+: 334.9921; observed: 334.9915) .
  • IR : Stretching frequencies for C-F (1050–1150 cm⁻¹) and C-Br (550–650 cm⁻¹) validate functional groups .

Q. What are the recommended strategies for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting kinases (e.g., CDK inhibitors) or proteases. Use fluorescence-based assays to monitor competitive binding, where the bromo and chloro substituents may enhance hydrophobic interactions with active sites . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for evaluating potency .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C8 vs. C6) influence reactivity and biological activity?

  • Methodological Answer : Substituent effects can be systematically studied via comparative SAR analysis. For example:

  • Bromine at C8 increases steric bulk, potentially reducing binding affinity for smaller active sites, while chlorine at C6 enhances electrophilicity, facilitating nucleophilic substitution in prodrug designs .
  • Difluoromethyl at C3 improves metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies .

Q. What computational tools are effective for predicting structure-activity relationships (SAR)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) can model interactions with target proteins. For instance, fluorine atoms in the difluoromethyl group may form halogen bonds with backbone carbonyls, stabilizing ligand-receptor complexes . QSAR models using Hammett σ constants for substituents can further predict electronic effects on activity .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenation steps?

  • Methodological Answer : Discrepancies often arise from solvent polarity and halogen sources. For example:

  • Microwave synthesis in DMF achieves higher yields (80–85%) due to rapid heating, while traditional reflux in ethanol may yield <60% due to slower kinetics .
  • Use of NBS (N-bromosuccinimide) for bromination minimizes overhalogenation compared to Br₂, which requires strict stoichiometric control .

Q. What advanced spectroscopic techniques confirm ambiguous structural features, such as regiochemistry?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations between H3 (imidazole) and H8 (pyridine) confirm fused-ring connectivity .
  • X-ray crystallography : Definitive proof of regiochemistry, as seen in ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate structures .

Q. How to evaluate enzyme inhibition mechanisms (competitive vs. non-competitive) for this compound?

  • Methodological Answer :

  • Lineweaver-Burk plots : Vary substrate concentration with/without inhibitor. Parallel lines indicate uncompetitive inhibition; intersecting lines suggest competitive binding .
  • Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site; a Stern-Volmer plot linearity confirms static (binding) vs. dynamic (collisional) quenching .

Q. How should researchers interpret contradictory bioactivity data across cell lines or assays?

  • Methodological Answer :

  • Assay conditions : Variances in serum content (e.g., 10% FBS vs. serum-free) may alter compound solubility or protein binding .
  • Cell permeability : Use LC-MS/MS to quantify intracellular concentrations; lower levels in resistant cell lines may explain reduced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.